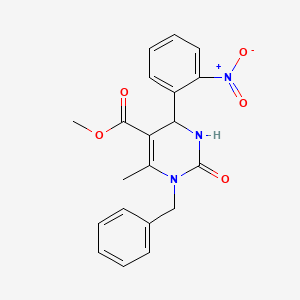

methyl 1-benzyl-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 321680-22-2

Cat. No.: VC11961522

Molecular Formula: C20H19N3O5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321680-22-2 |

|---|---|

| Molecular Formula | C20H19N3O5 |

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | methyl 3-benzyl-4-methyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C20H19N3O5/c1-13-17(19(24)28-2)18(15-10-6-7-11-16(15)23(26)27)21-20(25)22(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,21,25) |

| Standard InChI Key | GVADSEAAFZHNBM-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |

| Canonical SMILES | CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC |

Introduction

Structural and Molecular Characteristics

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.4 g/mol |

| logP | Not reported |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 81.888 Ų |

| Solubility | Data unavailable |

Synthesis and Reaction Pathways

Biginelli Reaction-Based Synthesis

The compound is synthesized via the Biginelli reaction, a one-pot, three-component condensation of:

-

Benzaldehyde derivative: Provides the aryl group at position 4.

-

Ethyl acetoacetate: Contributes the β-ketoester moiety for ring formation.

-

N-Benzylurea: Introduces the benzyl-substituted urea component.

The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., HCl, ) in ethanol or methanol under reflux. Yields are moderate (40–60%), with purity dependent on recrystallization solvents.

Post-Synthesis Modifications

The compound undergoes several characteristic transformations:

-

Oxidation: Treatment with under acidic conditions oxidizes the tetrahydropyrimidine ring to a pyrimidine, enhancing aromaticity and altering biological activity.

-

Hydrolysis: Exposure to cleaves the methyl ester to a carboxylic acid, increasing water solubility but reducing membrane permeability.

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

-

Nitro group: Acts as an electrophilic center, participating in reduction reactions to form amines () under catalytic hydrogenation.

-

Carbonyl groups: The ketone at position 2 and ester at position 5 are susceptible to nucleophilic attack, enabling functionalization via Grignard reagents or hydrazines.

Degradation Pathways

-

Photodegradation: The nitro group renders the compound light-sensitive, necessitating storage in opaque containers to prevent radical-mediated decomposition.

-

Hydrolytic Instability: The ester linkage hydrolyzes slowly in aqueous buffers (pH > 7), limiting its shelf life.

Biological Activity and Mechanistic Insights

Hypothesized Targets and Mechanisms

While specific bioactivity data remain unpublished, structural analogs suggest potential interactions with:

-

DNA topoisomerases: The planar nitroaromatic system may intercalate DNA, inhibiting replication in microbial or cancer cells.

-

Enzymatic redox systems: Nitroreductases in anaerobic bacteria could reduce the nitro group to cytotoxic radicals, conferring selective antimicrobial activity.

Table 2: Comparison with Structural Analogs

Future Research Directions

Synthetic Optimization

-

Catalyst screening: Exploring ionic liquids or heterogeneous catalysts (e.g., zeolites) to improve Biginelli reaction yields.

-

Stereoselective synthesis: Developing chiral catalysts to access enantiopure forms for pharmacokinetic studies.

Biological Screening

-

In vitro assays: Prioritizing testing against Staphylococcus aureus and HT-29 cancer cells to validate antimicrobial/anticancer hypotheses.

-

ADMET profiling: Assessing absorption, distribution, and toxicity to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume